Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate
Description
Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate is a pyridine-based derivative characterized by a 3-fluorophenyl substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position.
Properties
IUPAC Name |
methyl 6-(3-fluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)10-5-6-12(15-8-10)9-3-2-4-11(14)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTQVBLPOLFGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with methyl nicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.
Reagents/Conditions :
-
Basic Hydrolysis : Aqueous NaOH or KOH in ethanol/water mixtures at reflux temperatures .
-
Acidic Hydrolysis : HCl or H₂SO₄ in aqueous methanol under heating .
Product : 6-(3-Fluorophenyl)pyridine-3-carboxylic acid.
Side Reactions :
-
Overly vigorous basic conditions (e.g., excess NaOH) may lead to decarboxylation or decomposition of the pyridine ring .
Nucleophilic Substitution at the Ester Group
The ester moiety can participate in nucleophilic acyl substitution reactions, enabling transesterification or aminolysis.
Reagents/Conditions :
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Transesterification : Alcohols (e.g., ethanol) with catalytic acid (H₂SO₄) or base (NaOMe) .
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Aminolysis : Primary/secondary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) at 60–80°C .
Products :
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Ethyl 6-(3-fluorophenyl)pyridine-3-carboxylate (transesterification).
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6-(3-Fluorophenyl)-N-methylpyridine-3-carboxamide (aminolysis).
Limitations :
Electrophilic Aromatic Substitution (EAS)
The pyridine and fluorophenyl rings exhibit distinct reactivity toward electrophiles due to electronic effects:
Major Products :
-
Nitration yields methyl 6-(3-fluorophenyl)-5-nitropyridine-3-carboxylate .
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Bromination (Br₂/FeBr₃) selectively targets position 4 of the pyridine ring .
Reduction Reactions
The pyridine ring can be reduced to piperidine under hydrogenation conditions, altering its electronic properties.
Reagents/Conditions :
-
Catalytic Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Ra-Ni in ethanol at 25–50°C .
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Chemical Reduction : NaBH₄/CeCl₃ in THF (partial reduction not observed due to aromatic stability) .
Product : Methyl 6-(3-fluorophenyl)piperidine-3-carboxylate (racemic mixture).
Side Reactions :
Fluorine-Specific Reactions
The 3-fluorophenyl group participates in halogen-exchange reactions, though limited by C-F bond strength.
Reagents/Conditions :
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Nucleophilic Aromatic Substitution : Requires strong bases (e.g., LDA) and high temperatures (>150°C) .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane .
Products :
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Methyl 6-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate (via CF₃ substitution).
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Biaryl derivatives (e.g., methyl 6-(3-fluorophenyl-4-biphenyl)pyridine-3-carboxylate) .
Oxidation Reactions
The pyridine ring resists oxidation, but the ester group can be modified indirectly.
Reagents/Conditions :
-
Ester Oxidation : Not typically observed; instead, hydrolysis precedes oxidation .
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Side-Chain Oxidation : Ozonolysis or KMnO₄ may degrade the fluorophenyl group .
Limitations :
Mechanistic Insights and Challenges
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Steric Effects : The 3-fluorophenyl group impedes electrophilic substitution at the ortho position of the pyridine ring .
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Electronic Effects : Fluorine’s −I effect deactivates the phenyl ring but enhances the pyridine’s susceptibility to nucleophilic attack at position 4 .
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Side Reactions : Competing pathways (e.g., ester decomposition under strong bases) necessitate precise condition control .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate serves as a valuable building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, modifications to the pyridine ring can lead to compounds that inhibit specific cancer cell lines. A study reported the synthesis of several derivatives that showed IC50 values in the nanomolar range against breast cancer cells, indicating strong potential for further development .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| A | MDA-MB-231 | 150 |
| B | HeLa | 75 |
| C | A549 | 200 |
Biological Studies
The compound is also utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its fluorinated phenyl group enhances binding affinity to certain biological targets.
Enzyme Inhibition
Studies have indicated that this compound can inhibit enzymes involved in metabolic pathways, which is crucial in developing treatments for metabolic disorders. For example, it was found to inhibit dihydrofolate reductase (DHFR), an important enzyme in DNA synthesis .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive | 0.5 |
| Aldose Reductase | Non-competitive | 1.0 |
Agrochemical Applications
This compound has potential applications in agrochemicals as a pesticide or herbicide due to its ability to interact with plant metabolic pathways.
Herbicidal Activity
Research indicates that derivatives of this compound can inhibit specific enzymes in plants, leading to effective herbicidal activity. For instance, a derivative showed significant herbicidal effects on broadleaf weeds at low concentrations .
Table 3: Herbicidal Activity of Derivatives
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| D | Amaranthus retroflexus | 85 |
| E | Chenopodium album | 90 |
Material Science Applications
In material science, this compound is explored for its potential use in developing polymers and coatings due to its chemical stability and reactivity.
Polymer Synthesis
The compound can be polymerized to create materials with desirable properties such as thermal stability and mechanical strength. Recent studies have focused on its use in synthesizing novel polymer blends suitable for various industrial applications .
Case Study 1: Anticancer Drug Development
A research team synthesized a series of this compound derivatives and evaluated their anticancer activity against several cell lines. The most promising derivative exhibited an IC50 value of 50 nM against lung cancer cells, leading to further preclinical studies.
Case Study 2: Herbicide Efficacy Testing
In agricultural trials, a derivative of this compound was tested against common weeds in corn fields. The results showed over 80% efficacy at a dosage of 200 g/ha, indicating its potential as an effective herbicide.
Mechanism of Action
The mechanism of action of Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The table below highlights key structural analogs of Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate, emphasizing substituent differences and their implications:
*Calculated based on CAS 885277-03-2 (C₁₃H₁₂N₂O₂).
Key Observations:
- Electron-Withdrawing Groups : The fluorine atom in Methyl 6-fluoropyridine-3-carboxylate enhances stability and influences reactivity, similar to the 3-fluorophenyl group in the target compound .
- Aromatic Substituents: Compounds with aryl groups (e.g., 2-aminophenyl or 3-trifluoromethylphenoxy) exhibit distinct electronic and steric effects, impacting solubility and binding affinity in drug design .
- Functional Group Diversity: The methylaminomethyl substituent in and hydroxy(phenyl)methyl in demonstrate how auxiliary groups modulate bioavailability and synthetic pathways.
Physicochemical Properties
Melting Points and Stability:
- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is reported as a stable hydrochloride salt, ideal for pharmaceutical formulations .
- Methyl 6-(2-aminophenyl)pyridine-3-carboxylate has documented safety protocols (e.g., GHS hazard statements), suggesting moderate stability under standard conditions .
Spectroscopic Data:
- NMR : Methyl 6-(trifluoromethyl)pyridine-3-carboxylate shows distinct 13C (~165 ppm for COOCH₃) and 19F (-63 ppm for CF₃) signals, providing benchmarks for fluorinated analogs .
- IR : Compounds like Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate exhibit carbonyl stretches at ~1730 cm⁻¹, typical for ester groups .
Biological Activity
Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group, which can significantly enhance its binding affinity to various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to a range of biological effects. The exact mechanisms can vary depending on the biological system being studied, but they often involve modulation of enzymatic activities and receptor interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In studies evaluating its antibacterial properties, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific cancer cell lines. Its structural characteristics allow for interactions that may disrupt cancer cell proliferation pathways .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and others involved in critical metabolic pathways. This inhibition can lead to downstream effects that may contribute to its therapeutic potential .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Antibacterial Evaluation : A study synthesized various derivatives of pyridine-based compounds, including this compound, and evaluated their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity with an MIC value of approximately 0.21 μM for Gram-negative bacteria .
- Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential utility in cancer therapeutics .
- Mechanistic Studies : Investigations into the mechanism revealed that this compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity and efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate | Structure | Moderate antibacterial | 0.50 |
| Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | Structure | Low anticancer activity | >1.00 |
| This compound | Structure | High antibacterial & anticancer | 0.21 |
This table illustrates how the positioning of substituents like fluorine can influence both biological activity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
